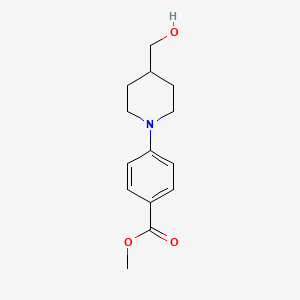

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

描述

属性

IUPAC Name |

methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-14(17)12-2-4-13(5-3-12)15-8-6-11(10-16)7-9-15/h2-5,11,16H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIVWFQRLJHUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594770 | |

| Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392690-98-1 | |

| Record name | Methyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves the following steps:

Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride.

Esterification: The hydroxymethyl group of 4-(hydroxymethyl)piperidine is then esterified with methyl 4-bromobenzoate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.

Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound can be used in the development of polymers and resins with specific properties.

Biological Studies: It serves as a probe in studying the interactions of piperidine derivatives with biological targets.

Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.

作用机制

The mechanism of action of Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

相似化合物的比较

Methyl 4-(Piperidin-1-ylcarbonyl)benzoate

- Structure : The piperidine ring is linked to the benzoate via a carbonyl group instead of a hydroxymethyl-substituted piperidine.

- Key Data: Single-crystal X-ray diffraction confirmed its planar structure with a mean σ(C–C) bond length of 0.002 Å . Synthesis yield and purity: Not explicitly reported.

Ethyl 4-((4-(4-Amino-6-(Mesitylamino)-1,3,5-Triazin-2-ylamino)piperidin-1-yl)methyl)benzoate (6a2)

- Structure : Features a triazine substituent on the piperidine ring and an ethyl ester.

- Key Data :

- Applications: Demonstrated anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .

- Differentiation : The bulky triazine group enhances interaction with viral enzymes but reduces metabolic stability compared to the hydroxymethyl analog .

Methyl 4-((4-(Hydroxydiphenylmethyl)piperidin-1-yl)methyl)benzoate

Methyl 4-(4-Sulfamoyl-1,1′-Biphenyl-4′-Hydroxymethyl)benzoate (5.12)

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

Methyl 4-(Piperidin-1-ylmethyl)benzoate

Methyl 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzoate

生物活性

Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, a compound with significant pharmacological potential, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 273.32 g/mol

- CAS Number : 392690-98-1

The compound features a benzoate moiety linked to a piperidine ring, which is hydroxymethylated. This structure is significant for its interaction with biological targets due to the presence of functional groups that enhance lipophilicity and facilitate cellular uptake.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains.

Study Findings:

-

Minimum Inhibitory Concentration (MIC) :

- Against Staphylococcus aureus : 16 µg/mL

- Against Escherichia coli : 16 µg/mL

-

Mechanism of Action :

- Disruption of bacterial cell wall synthesis.

- Interference with metabolic pathways.

Data Summary Table

| Activity Type | Test Organism | MIC Value | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Antimicrobial | Escherichia coli | 16 µg/mL | Interference with metabolic pathways |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing its efficacy against various cancer cell lines.

Study Findings:

-

In Vitro Efficacy :

- Against breast cancer cells: IC₅₀ ~5 µM

- Against colon cancer cells: IC₅₀ ~7 µM

-

Mechanism of Action :

- Induction of apoptosis via caspase activation.

- Inhibition of cell cycle progression.

Data Summary Table

| Activity Type | Cell Line | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast cancer cells | ~5 µM | Induction of apoptosis |

| Anticancer | Colon cancer cells | ~7 µM | Inhibition of cell cycle progression |

Case Study 1: Anticancer Efficacy

A study published in Nature reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the compound was assessed against multi-drug resistant bacterial strains. The results confirmed its potential as an alternative therapeutic agent in treating resistant infections, showing comparable effectiveness to established antibiotics .

常见问题

Q. What are the common synthetic routes for Methyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, and how is the reaction optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution between methyl 4-(bromomethyl)benzoate and 4-(hydroxymethyl)piperidine. The reaction is conducted in acetone with potassium carbonate as a base under reflux conditions (60–80°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization strategies include:

- Catalyst/Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Temperature Control : Maintaining reflux to accelerate substitution while avoiding decomposition.

- Stoichiometry : Using a 1.2:1 molar ratio of piperidine derivative to bromomethyl ester to minimize unreacted starting material.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be noted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the ester methyl group (~3.8–3.9 ppm in ¹H NMR; ~52 ppm in ¹³C NMR) and the piperidine hydroxymethyl group (δ ~3.5–4.0 ppm for -CH2OH) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3300 cm⁻¹).

Advanced Research Questions

Q. How can researchers address low yields in the nucleophilic substitution step during synthesis?

Methodological Answer: Low yields (~35% in analogous reactions ) often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Mitigation strategies include:

- Protecting Group Chemistry : Temporarily protecting the hydroxymethyl group (e.g., as a silyl ether) to reduce steric bulk .

- Microwave-Assisted Synthesis : Reducing reaction time and improving efficiency via controlled heating .

- Alternative Bases : Testing cesium carbonate or DBU for enhanced reactivity in polar solvents .

Q. What strategies are recommended for analyzing and resolving contradictions in NMR data across different studies?

Methodological Answer: Contradictions in NMR data (e.g., chemical shift variability) may arise from solvent effects, pH, or crystallinity. To resolve discrepancies:

- Solvent Standardization : Compare spectra in identical solvents (e.g., CDCl3 vs. DMSO-d6) .

- X-ray Crystallography : Validate proton environments via crystal structure analysis (e.g., piperidine chair conformation ).

- Dynamic NMR : Assess rotational barriers of the piperidine ring if splitting patterns suggest restricted motion .

Q. How can the hydroxymethyl group on the piperidine ring be selectively functionalized without affecting the ester group?

Methodological Answer: Selective functionalization requires orthogonal protection:

- Step 1 : Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF .

- Step 2 : Perform ester hydrolysis (e.g., with LiOH/THF-H2O) to generate the free carboxylic acid for further coupling.

- Step 3 : Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。